

Diethyl (2-oxopropyl)phosphonate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive β -keto phosphonate moiety, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **Diethyl (2-oxopropyl)phosphonate**, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

Diethyl (2-oxopropyl)phosphonate, also known as diethyl acetylphosphonate, is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	1067-71-6	[2]
Molecular Formula	C ₇ H ₁₅ O ₄ P	[2]
Molecular Weight	194.17 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	126 °C at 9 mmHg	
Density	1.01 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.433	
Solubility	Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform.	[1]

Synthesis of Diethyl (2-oxopropyl)phosphonate

The most common and industrially scalable synthesis of **Diethyl (2-oxopropyl)phosphonate** is achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with chloroacetone.[3]

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

Materials:

- Triethyl phosphite
- Chloroacetone
- Reaction vessel equipped with a reflux condenser and a dropping funnel
- Distillation apparatus

Procedure:

- To a reaction vessel, add triethyl phosphite.
- Heat the triethyl phosphite to a moderate temperature (typically around 100-120 °C).
- Add chloroacetone dropwise from the dropping funnel to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
- After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
- The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
- After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure **Diethyl (2-oxopropyl)phosphonate**.

Key Reactions and Applications in Drug Discovery

The reactivity of **Diethyl (2-oxopropyl)phosphonate** is centered around its phosphonate and ketone functionalities. These groups allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.

Horner-Wadsworth-Emmons (HWE) Reaction

One of the most powerful applications of **Diethyl (2-oxopropyl)phosphonate** is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a cornerstone of stereoselective alkene synthesis.^[4] The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an α,β -unsaturated ketone. This reaction is renowned for its high E-selectivity and the ease of removal of the phosphate byproduct.^[1]

A prominent example of the HWE reaction's utility is in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.^[5] In the synthesis of Prostaglandin F2 α , a related phosphonate, dimethyl (2-oxoheptyl)phosphonate, is used to introduce a key side chain onto an aldehyde precursor.^[5]

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// Edges start -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> intermediate [label="Nucleophilic Addition"]; aldehyde -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> byproduct; } .dot Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Synthesis of the Bestmann-Ohira Reagent

Diethyl (2-oxopropyl)phosphonate is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Bestmann-Ohira reagent.^{[6][7]} This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of many natural products and pharmaceuticals.^{[8][9]}

Materials:

- **Diethyl (2-oxopropyl)phosphonate**^[6]
- Sodium hydride (60% dispersion in mineral oil)^[6]
- Anhydrous toluene^[6]
- 4-Acetamidobenzenesulfonyl azide^[6]
- Anhydrous tetrahydrofuran (THF)^[6]
- Three-necked round-bottomed flask, addition funnel, argon inlet, magnetic stirrer^[6]

Procedure:

- A three-necked flask is charged with sodium hydride and anhydrous toluene and cooled to 0 °C.^[6]
- A solution of **Diethyl (2-oxopropyl)phosphonate** in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride.^[6]

- After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide in anhydrous THF is added dropwise.[6]
- The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.[6]
- The reaction is quenched with saturated aqueous sodium bicarbonate solution.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford Diethyl (1-diazo-2-oxopropyl)phosphonate.[6]

Reagent	Molar Equiv.	Purity	Source	Reference
Diethyl (2-oxopropyl)phosphonate	1.0	96%	Sigma-Aldrich	[6]
Sodium Hydride (60% dispersion)	1.0	[6]		
4-Acetamidobenzenesulfonyl azide	1.0	97%	Oakwood Chemicals	[6]

A second run of this synthesis on an identical scale yielded 4.97 g (87%) of the product as a pale-yellow oil.[6] The purity of the product was determined to be 97 wt% by qNMR analysis.[6]

Role in the Development of Bioactive Molecules

The phosphonate group is a well-established bioisostere of the phosphate group. Its tetrahedral geometry and negative charge at physiological pH allow it to mimic phosphates, but the P-C bond is resistant to enzymatic hydrolysis, making phosphonate-containing molecules more stable in biological systems. This principle is the foundation for the development of many successful drugs.

Case Study: Prostaglandin Synthesis and Signaling

Prostaglandins are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandin analogs is a significant area of drug development. The Horner-Wadsworth-Emmons reaction, utilizing phosphonates like **Diethyl (2-oxopropyl)phosphonate**, is a key strategy in these syntheses.^[5]

Prostaglandin F2 α (PGF2 α), for instance, exerts its effects by binding to the FP receptor, a G-protein coupled receptor. This binding event triggers a signaling cascade that leads to various cellular responses.

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Caption: Simplified signaling pathway of Prostaglandin F2 $\alpha$ .
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Spectroscopic Data

The structural characterization of **Diethyl (2-oxopropyl)phosphonate** and its derivatives is crucial for quality control and reaction monitoring. Key spectroscopic data are summarized below.

Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate

^{31}P NMR (162 MHz, CDCl_3)	δ : 11.02
^{13}C NMR of diazo carbon	δ : 64.1 (d, $J = 217$ Hz)
FTIR (neat, cm^{-1})	2986, 2117, 1655, 1260, 1006

Note: The ^{13}C resonance of the carbon bearing the diazo group may not always be observed due to long T1 relaxation times.[6]

Safety and Handling

Diethyl (2-oxopropyl)phosphonate should be handled with appropriate safety precautions in a well-ventilated area. It is recommended to wear protective gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Diethyl (2-oxopropyl)phosphonate is a cornerstone reagent in organic synthesis with significant implications for drug discovery and development. Its utility in the Horner-Wadsworth-Emmons reaction and as a precursor to the Bestmann-Ohira reagent provides access to a vast chemical space of biologically relevant molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of novel therapeutics.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]

- 3. Diethyl (2-oxopropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
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